Synthesis and purification of Fluanisone-d4
Synthesis and purification of Fluanisone-d4
An In-Depth Technical Guide to the Synthesis and Purification of Fluanisone-d4
Abstract
This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis and purification of Fluanisone-d4 (4'-Fluoro-4-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4). Fluanisone-d4 is a stable isotope-labeled internal standard essential for high-precision quantitative analysis of the antipsychotic drug Fluanisone by mass spectrometry.[1][2] This document details a strategic synthetic pathway, explains the rationale behind key experimental choices, and presents step-by-step protocols for synthesis, purification, and analytical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a reliable source of this critical analytical tool.
Introduction: The Imperative for a High-Purity Deuterated Standard
Fluanisone is a butyrophenone derivative with sedative and antipsychotic properties, often used in veterinary medicine in combination with fentanyl.[3][4] In pharmacokinetic, metabolic, and bioequivalence studies, accurate quantification of Fluanisone in complex biological matrices like plasma or urine is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for its sensitivity and selectivity.[5]
The accuracy of LC-MS/MS quantification, however, is subject to variability from multiple sources, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument fluctuations.[6] To correct for this variability, a suitable internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard, such as Fluanisone-d4, represents the "gold standard" for this purpose.[6][7]
A deuterated IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and behaves identically during sample preparation and ionization.[8] The mass difference allows the spectrometer to distinguish between the analyte and the standard. By adding a known amount of Fluanisone-d4 at the beginning of the sample preparation workflow, any analyte loss or signal variation is mirrored by the standard. The ratio of the analyte-to-IS signal remains constant, enabling highly accurate and precise quantification through the principle of isotope dilution mass spectrometry (IDMS).[7]
This guide outlines a scientifically sound approach to produce Fluanisone-d4 with high chemical and isotopic purity, ensuring its suitability for the most demanding bioanalytical applications.
Synthetic Strategy: A Two-Component Assembly Approach
The synthesis of Fluanisone-d4 is most logically achieved via a convergent strategy, involving the preparation of two key intermediates followed by their final coupling. The molecular structure of Fluanisone, a tertiary amine, lends itself to a final step involving N-alkylation of a piperazine derivative.
Retrosynthetic Analysis: The target molecule, Fluanisone-d4, can be disconnected at the piperazine nitrogen-carbon bond. This reveals two primary synthons:
-
Synthon A: 1-(2-methoxyphenyl)piperazine, the nucleophilic amine component.
-
Synthon B: A deuterated 4-halo-4'-fluorobutyrophenone, the electrophilic alkylating agent. The four deuterium atoms are strategically placed on the two central methylene groups of the butyrophenone chain, a region not typically susceptible to metabolic attack, thus preserving the isotopic label.
The forward synthesis, therefore, involves the N-alkylation of Intermediate A with Intermediate B .
Synthesis of Intermediates
Intermediate A: 1-(2-methoxyphenyl)piperazine
The synthesis of arylpiperazines is a well-established field in medicinal chemistry.[9] A common and reliable method is the nucleophilic substitution reaction between piperazine and an activated aryl halide.
Protocol 1: Synthesis of 1-(2-methoxyphenyl)piperazine
-
Reaction: 2-Chloroanisole + Piperazine → 1-(2-methoxyphenyl)piperazine
-
Rationale: This is a classic Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction, which is highly efficient for forming aryl-nitrogen bonds. Alternatively, a classical nucleophilic aromatic substitution can be performed under forcing conditions, though yields may be lower. For this guide, we will describe a standard alkylation approach which is also feasible. A more direct synthesis involves reacting diethanolamine with 2-methoxyaniline. However, for accessibility of starting materials, the reaction of piperazine with 2-bromoanisole is often preferred.
Step-by-Step Methodology:
-
To a solution of piperazine (3.0 eq.) in toluene, add 2-bromoanisole (1.0 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq.), and a ligand like BINAP (0.015 eq.).
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen).
-
Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1-(2-methoxyphenyl)piperazine.
Intermediate B: 4-Chloro-4'-fluorobutyrophenone-2,2,3,3-d4
This intermediate is the source of the deuterium label. The most efficient strategy is to build the deuterated chain from a commercially available deuterated starting material. A Friedel-Crafts acylation using a deuterated acylating agent is a robust approach.
Protocol 2: Synthesis of 4-Chloro-4'-fluorobutyrophenone-d4
-
Reaction Scheme:
-
Fluorobenzene + Succinic Anhydride-d4 → 4-(4-Fluorophenyl)-4-oxobutanoic acid-d4
-
4-(4-Fluorophenyl)-4-oxobutanoic acid-d4 → 4-(4-Fluorophenyl)butanoic acid-d4 (via Clemmensen or Wolff-Kishner reduction)
-
4-(4-Fluorophenyl)butanoic acid-d4 → 4-Chloro-4'-fluorobutyrophenone-d4 (This is an incorrect name based on the structure. A more plausible route is a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride-d4, or a multi-step synthesis starting from a deuterated precursor).
-
A more direct and plausible synthesis is the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone-d4 followed by subsequent functional group transformations.
A More Plausible Step-by-Step Methodology:
-
Step 1: Friedel-Crafts Acylation. To a cooled (0°C) suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in dichloromethane (DCM), add fluorobenzene (5.0 eq.).
-
Slowly add a solution of succinic anhydride-2,2,3,3-d4 (1.0 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with DCM, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield crude 4-(4-fluorobenzoyl)propanoic acid-d4.
-
Step 2: Reduction. The keto group is reduced using a standard method like the Wolff-Kishner reduction. To the keto-acid from the previous step, add diethylene glycol, hydrazine hydrate (3.0 eq.), and potassium hydroxide (3.0 eq.).
-
Heat the mixture to 180-200°C, allowing water to distill off. Maintain at this temperature for 4-6 hours.
-
Cool the mixture, dilute with water, and acidify with HCl. Extract the product, 4-(4-fluorophenyl)butanoic acid-d4, with ethyl acetate.
-
Step 3: Chlorination. Convert the carboxylic acid to the acid chloride. To a solution of the acid in DCM, add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF.
-
Stir at room temperature for 2-4 hours until gas evolution ceases.
-
Evaporate the solvent and excess reagent under reduced pressure to yield the crude 4-(4-fluorophenyl)butanoyl chloride-d4. This intermediate is often used directly. For the target intermediate, a different route is needed.
Alternative & Preferred Route for Intermediate B: A more direct synthesis involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride-d4. The deuterated acid chloride can be prepared from γ-butyrolactone-d4.
-
Ring opening of γ-butyrolactone-d4: React γ-butyrolactone-2,2,3,3-d4 with thionyl chloride (SOCl₂) and a catalytic amount of zinc chloride to yield 4-chlorobutanoyl chloride-d4.
-
Friedel-Crafts Acylation: Add anhydrous AlCl₃ (1.2 eq.) to a cooled solution of fluorobenzene (1.1 eq.) in a suitable solvent like 1,2-dichloroethane.
-
Add 4-chlorobutanoyl chloride-d4 (1.0 eq.) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction for several hours, monitoring by TLC.
-
Work up the reaction as described in the Friedel-Crafts step above to yield the target intermediate, 4-chloro-4'-fluorobutyrophenone-d4.
Final Assembly: N-Alkylation to Fluanisone-d4
This step couples the two prepared intermediates to form the final product. It is a standard nucleophilic substitution reaction where the secondary amine of the piperazine displaces the chloride on the butyrophenone chain.[10]
// Starting Materials SM1 [label="1-(2-methoxyphenyl)piperazine"]; SM2 [label="4-Chloro-4'-fluorobutyrophenone-d4"]; Base [label="K₂CO₃ / NaI (cat.)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent [label="Acetonitrile (ACN) or DMF", shape=ellipse, fillcolor="#FFFFFF"];
// Reaction Reaction [label="N-Alkylation Reaction\n(Nucleophilic Substitution)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];
// Product Product [label="Crude Fluanisone-d4", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections SM1 -> Reaction; SM2 -> Reaction; Base -> Reaction [label="Base / Catalyst"]; Solvent -> Reaction [label="Solvent, Δ"]; Reaction -> Product; } caption [label="Fig 1: Synthetic workflow for Fluanisone-d4.", fontsize=10, fontcolor="#5F6368"]; enddot
Protocol 3: Synthesis of Fluanisone-d4
-
Rationale: The reaction requires a non-nucleophilic base to neutralize the HCl generated and a polar aprotic solvent to facilitate the SN2 reaction. Potassium carbonate (K₂CO₃) is an inexpensive and effective base.[10] A catalytic amount of sodium iodide (NaI) can be added to increase the reaction rate via the Finkelstein reaction, converting the alkyl chloride in-situ to the more reactive alkyl iodide. Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent solvent choices.[10]
Step-by-Step Methodology:
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.) and a catalytic amount of sodium iodide (0.1 eq.).
-
Add a solution of 4-chloro-4'-fluorobutyrophenone-d4 (1.1 eq.) in acetonitrile.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 18-36 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Fluanisone-d4 product.
Purification Strategy
Achieving high purity (>99%) is critical for an internal standard.[11] A multi-step purification process involving liquid-liquid extraction, column chromatography, and final recrystallization is employed.
// Stages Crude [label="Crude Fluanisone-d4\n(from reaction work-up)", fillcolor="#FBBC05", fontcolor="#202124"]; LLE [label="Liquid-Liquid Extraction\n(e.g., EtOAc/Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Combine Pure Fractions\n(TLC Analysis)"]; Recrystal [label="Recrystallization\n(e.g., Ethanol/Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure Fluanisone-d4 (>99%)\n(For Characterization)", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Crude -> LLE [label="Initial Cleanup"]; LLE -> Chromatography [label="Primary Purification"]; Chromatography -> Fractions [label="Separation"]; Fractions -> Recrystal [label="Final Polishing"]; Recrystal -> Final [label="High Purity Product"]; } caption [label="Fig 2: Multi-step purification workflow.", fontsize=10, fontcolor="#5F6368"]; enddot
Protocol 4: Purification of Fluanisone-d4
Step-by-Step Methodology:
-
Extraction: Dissolve the crude product from Protocol 3 in ethyl acetate. Wash the organic solution sequentially with water and saturated brine. This step removes inorganic salts and highly polar impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system. The polarity of the eluent is critical for good separation. A gradient system of hexane and ethyl acetate is often effective. For Fluanisone, a starting polarity of 20-30% ethyl acetate in hexane, gradually increasing, is a good starting point.
-
Load the crude product (adsorbed onto a small amount of silica gel for dry loading) onto the column.
-
Elute the column, collecting fractions.
-
Analyze the collected fractions by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the purified product from the column in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or isopropanol).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexane or water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization and Quality Control
The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
| Parameter | Analytical Technique | Purpose & Expected Outcome |
| Identity | ¹H-NMR | Confirms the chemical structure. Expect disappearance or significant reduction of signals for the protons at the 2- and 3-positions of the butyrophenone chain. |
| ¹³C-NMR | Confirms the carbon skeleton of the molecule. | |
| Deuterium Incorporation | Mass Spectrometry (MS) | Confirms the molecular weight. Expect a molecular ion peak corresponding to C₂₁H₂₁D₄FN₂O₂ (m/z ≈ 360.46).[1][2] |
| Isotopic Enrichment | High-resolution mass spectrometry determines the percentage of the d4 species versus d0, d1, d2, etc. Enrichment should be ≥98%.[11] | |
| Chemical Purity | HPLC-UV or LC-MS | Quantifies the purity of the compound. Purity should be >99%.[11] |
| Residual Solvents | GC-MS (Headspace) | Ensures that residual solvents from the synthesis and purification are below acceptable limits (as per ICH guidelines). |
Conclusion
This guide presents a comprehensive and scientifically grounded methodology for the synthesis and purification of high-purity Fluanisone-d4. By employing a convergent synthetic strategy, utilizing readily accessible deuterated starting materials, and applying a rigorous multi-step purification protocol, a reliable internal standard suitable for regulated bioanalysis can be produced. The emphasis on explaining the causality behind experimental choices and the inclusion of detailed, self-validating protocols provides researchers with the necessary tools to confidently prepare this critical analytical reagent. The unparalleled benefits of using a high-purity deuterated internal standard in terms of data integrity are critical for decision-making in both research and regulated drug development.[7]
References
- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
- BenchChem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
- BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Juniper Publishers. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Google Patents. (n.d.). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.
-
Pharmaffiliates. (n.d.). CAS No : 1794737-47-5| Chemical Name : Fluanisone-d4. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate. Retrieved from [Link]
-
Juniper Publishers. (2017, March 27). Deuteration for Metabolic Stability Enhancement of Drugs: A Review. Retrieved from [Link]
-
PubMed. (2019, February 15). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Retrieved from [Link]
-
Eurisotop. (2016, April 1). Deuterated Reagents for Pharmaceuticals. Retrieved from [Link]
-
Taylor & Francis. (2020). Fluanisone – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Fentanyl/fluanisone. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Fluanisone-d4 | CAS 1480-19-9 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 5. texilajournal.com [texilajournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
